

3,5-Dimethoxybenzenethiol: Structural Dynamics, Mechanistic Profiling, and Applications in Advanced Organic Synthesis

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Compound of Interest

Compound Name:	3,5-Dimethoxybenzenethiol
CAS No.:	19689-66-8
Cat. No.:	B029569

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Executive Summary

3,5-Dimethoxybenzenethiol (CAS: 19689-66-8) is a highly specialized aromatic thiol utilized extensively in advanced organic synthesis, green chemistry methodologies, and pharmaceutical drug development. Characterized by a unique substitution pattern that precisely tunes its electronic properties, this compound serves as a critical nucleophilic building block. This technical guide explores the physicochemical profile of **3,5-dimethoxybenzenethiol**, the causality behind its chemical reactivity, and provides self-validating experimental protocols for its application in synthesizing thioaminals, symmetrical disulfides, and targeted therapeutics like SHIP1 modulators.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline parameters of **3,5-dimethoxybenzenethiol** is essential for predicting its behavior in complex reaction matrices. The compound features a benzene ring substituted with a thiol group (-SH) at the C1 position and two methoxy groups (-OCH₃) at the C3 and C5 positions[1].

Quantitative Structural Data

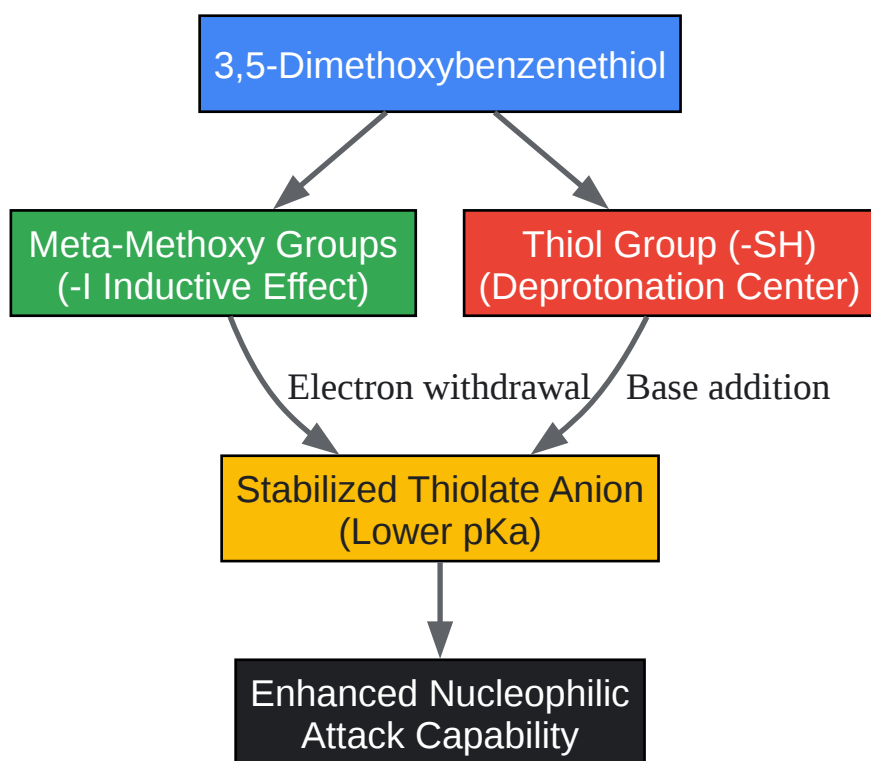
The following table summarizes the core physicochemical and structural data required for stoichiometric calculations and analytical validation[1],[2],[3].

Parameter	Specification
Chemical Name	3,5-Dimethoxybenzenethiol
Common Synonyms	3,5-Dimethoxythiophenol; 3,5-dimethoxybenzenethiolate
CAS Registry Number	19689-66-8
Molecular Formula	C8H10O2S
Molecular Weight	170.23 g/mol
SMILES String	<chem>COc1cc(S)cc(OC)c1</chem>
InChIKey	XGZPXJQXMHEIJJ-UHFFFAOYSA-N
Physical Appearance	Pale-yellow to light brown oil / solid

Mechanistic Causality of the Substitution Pattern

The reactivity of **3,5-dimethoxybenzenethiol** is dictated by the spatial arrangement of its functional groups. The methoxy groups are located meta to the thiol group. While methoxy groups are typically strong resonance electron donors (+M effect) to ortho and para positions, they cannot donate electron density via resonance directly to the meta carbon (C1) bearing the thiol.

Instead, the dominant electronic interaction at the C1 position is the inductive electron-withdrawing effect (-I effect) driven by the highly electronegative oxygen atoms of the methoxy groups. This inductive withdrawal stabilizes the negative charge of the conjugate base (thiolate anion) upon deprotonation. Consequently, the pKa of **3,5-dimethoxybenzenethiol** is slightly lowered compared to unsubstituted thiophenol, allowing it to form a highly reactive, nucleophilic thiolate anion under mild basic conditions.



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Mechanistic pathway of thiolate stabilization via meta-methoxy inductive effects.

Applications in Drug Development & Green Chemistry

The tuned nucleophilicity of **3,5-dimethoxybenzenethiol** makes it an invaluable reagent across several cutting-edge chemical domains.

A. Synthesis of SHIP1 Modulators

SH2-containing inositol 5'-polyphosphatase 1 (SHIP1) is an enzyme that negatively regulates phosphoinositide 3-kinase (PI3K) signaling pathways, which are critical in immunology and oncology. **3,5-Dimethoxybenzenethiol** is utilized as a primary nucleophile to introduce the 3,5-dimethoxyphenylthio moiety into complex decahydronaphthalene scaffolds via nucleophilic substitution, yielding potent SHIP1 modulators designed to treat immune disorders[4].

B. Green Synthesis of Thioaminals

Thioaminals (N,S-acetals) are vital pharmacophores, but their traditional synthesis requires harsh, environmentally damaging conditions. A modern green chemistry approach utilizes **3,5-dimethoxybenzenethiol** in pure water. The hydrophobic effect forces the organic substrates into micro-droplets, drastically increasing their effective molarity, while a Lewis acid catalyst activates the electrophile for thiolate attack[5].

C. Aerobic Oxidation to Symmetrical Disulfides

Disulfide bonds are essential in peptide synthesis and materials science. Traditionally, synthesizing disulfides from thiols required toxic stoichiometric oxidants (e.g., bromine). **3,5-Dimethoxybenzenethiol** can be efficiently oxidized to 1,2-bis(3,5-dimethoxyphenyl)disulfane using a recyclable polyether amine catalyst under a pure O₂ atmosphere, offering a highly sustainable synthetic route[6].

Experimental Methodologies & Self-Validating Protocols

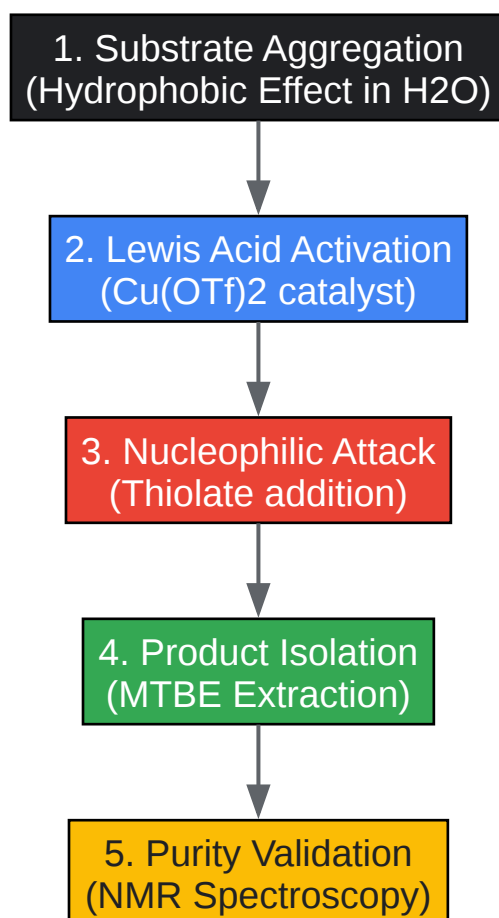
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice and a validation checkpoint to confirm reaction success.

Protocol 1: Aqueous Synthesis of Thioaminals

Objective: Synthesize thioaminals using **3,5-dimethoxybenzenethiol** in water to leverage the hydrophobic effect[5].

- **Substrate Aggregation:** In a reaction vessel, combine an aldehyde (e.g., benzaldehyde, 0.945 mmol), an amine (e.g., morpholine, 0.979 mmol), and **3,5-dimethoxybenzenethiol** (0.934 mmol) in pure water. Causality: Water acts as an anti-solvent for the organic precursors, forcing them into highly concentrated hydrophobic micro-droplets that accelerate collision rates.
- **Catalytic Activation:** Add Copper(II) triflate (Cu(OTf)₂) at 1 mol% loading. Causality: Cu(OTf)₂ acts as a water-tolerant Lewis acid, coordinating to the aldehyde oxygen to increase its electrophilicity.
- **Incubation:** Stir the mixture at room temperature for 10 to 30 minutes.

- Phase Extraction: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE).
Causality: MTBE provides an optimal partition coefficient for the thioaminal product while leaving the highly polar catalyst in the aqueous phase.
- Self-Validation Checkpoint (NMR): Evaporate the MTBE and analyze the pale-yellow solid via ^1H NMR (Acetone- d_6). Validation is confirmed by the disappearance of the aldehyde proton signal and the emergence of the characteristic thioaminal methine proton singlet (~ 5.35 ppm)[5].



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Self-validating experimental workflow for thioaminal synthesis in aqueous media.

Protocol 2: Aerobic Oxidation to Symmetrical Disulfides

Objective: Catalytic oxidation of **3,5-dimethoxybenzenethiol** to 1,2-bis(3,5-dimethoxyphenyl)disulfane using a green terminal oxidant[6].

- **Substrate Solvation:** Dissolve **3,5-dimethoxybenzenethiol** (85.1 mg, 0.500 mmol) in a suitable organic solvent.
- **Catalyst Introduction:** Add a three-arm polyether amine catalyst (1.1 mg, 0.0025 mmol, 0.5 mol%). **Causality:** The terminal amino groups of the polymer act as a mild, recyclable base to facilitate the deprotonation of the thiol into the reactive thiolate anion.
- **Aerobic Oxidation:** Purge the reaction vessel and maintain it under a pure O₂ atmosphere. **Causality:** O₂ acts as a green terminal electron acceptor, driving the oxidative coupling without generating toxic byproducts.
- **Purification:** Subject the crude mixture to silica gel flash column chromatography using a gradient of 0–12.5% EtOAc/hexane.
- **Self-Validation Checkpoint (Yield & NMR):** Calculate the isolated yield (target: ~97%). Validate structural integrity via ¹H NMR (CDCl₃), ensuring the presence of the symmetrical methoxy singlets at ~3.83 and 3.87 ppm, and the distinct aromatic proton signals[6].

References

- CymitQuimica.CAS 19689-66-8: 3,4-DIMETHOXYTHIOPHENOL, 99+% | CymitQuimica.
- PubChemLite.**3,5-dimethoxybenzenethiol** (C₈H₁₀O₂S) - PubChemLite.
- LGC Standards.3,5-Dimethoxythiophenol - LGC Standards.
- Google Patents.US20170224682A1 - Ship1 modulators and methods related thereto.
- NIH / PMC.Preparation of Thioaminals in Water.
- MDPI.Innovative Application of Polyether Amine as a Recyclable Catalyst in Aerobic Thiophenol Oxidation.

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Sources

- 1. PubChemLite - 3,5-dimethoxybenzenethiol (C₈H₁₀O₂S) [pubchemlite.lcsb.uni.lu]

- [2. CAS 19689-66-8: 3,4-DIMETHOXYTHIOPHENOL, 99+% | CymitQuimica \[cymitquimica.com\]](#)
- [3. 3,5-Dimethoxythiophenol | LGC Standards \[lgcstandards.com\]](#)
- [4. US20170224682A1 - Ship1 modulators and methods related thereto - Google Patents \[patents.google.com\]](#)
- [5. Preparation of Thioaminals in Water - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
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